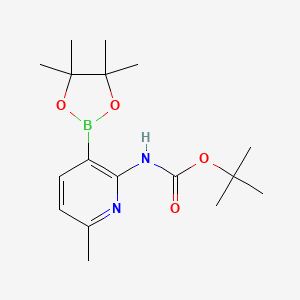

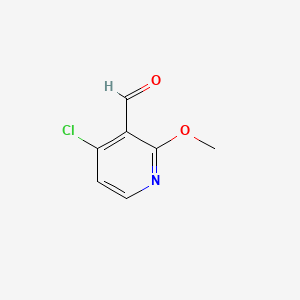

4-Chloro-2-methoxypyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methoxypyridine-3-carbaldehyde is a reactant used in the preparation of insulin-like growth factor 1 receptor (IGF-1R) inhibitor GTx-134 .

Synthesis Analysis

The synthesis of 2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxypyridine-3-carbaldehyde can be analyzed using quantum chemical density functional theory (DFT) approach .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-methoxypyridine-3-carbaldehyde can be analyzed through the remodeling of (Aza)indole/Benzofuran skeletons . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methoxypyridine-3-carbaldehyde include a molecular weight of 171.58 . It is a solid at room temperature .科学的研究の応用

Suzuki–Miyaura Coupling Reactions

4-Chloro-2-methoxypyridine-3-carbaldehyde: serves as a valuable starting material for Suzuki–Miyaura cross-coupling reactions. In this process, it can be coupled with various aryl or heteroaryl boronic acids under palladium catalysis to form C–C bonds. These reactions are widely used in organic synthesis to create complex molecules, such as pharmaceuticals and agrochemicals .

Synthesis of 5-Azaindoles

The compound plays a crucial role in the preparation of 5-azaindoles via the Hemetsberger-Knittel reaction. By thermally decomposing alkenyl azides, researchers can access these heterocyclic compounds, which find applications in medicinal chemistry and materials science .

Lansoprazole-like Precursor Synthesis

Researchers have explored the use of 2-(chloromethyl)-pyridine hydrochloride derivatives (including our compound) in the synthesis of lansoprazole-like precursors. These derivatives react with other functional groups, leading to the formation of important intermediates in drug synthesis .

Boron Reagents in Organic Chemistry

As a boronic acid derivative, 4-Chloro-2-methoxypyridine-3-carbaldehyde is part of the toolbox for Suzuki–Miyaura coupling reactions. Boron reagents are known for their mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers often employ them to construct complex organic molecules .

Safety and Hazards

The safety information for 2-chloro-3-methoxypyridine-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .

Result of Action

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

4-chloro-2-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZPPOFSODEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696118 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxypyridine-3-carbaldehyde | |

CAS RN |

1008451-58-8 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

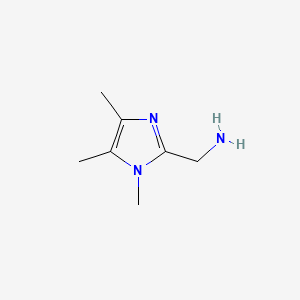

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)